molecular formula C7H11BrCl2N2 B2357174 (5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2416230-10-7

(5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2357174
CAS No.: 2416230-10-7
M. Wt: 273.98
InChI Key: QTQOJGIWUUJCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride is a versatile chemical compound with the molecular formula C7H9BrN2·2HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride typically involves the bromination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions followed by purification processes to obtain the desired compound in high purity. The use of advanced techniques such as crystallization and recrystallization ensures the removal of impurities and the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with different functional groups replacing the bromine atom.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The bromine substituent and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride
  • (5-Fluoro-6-methylpyridin-2-yl)methanamine;dihydrochloride
  • (5-Iodo-6-methylpyridin-2-yl)methanamine;dihydrochloride

Uniqueness

(5-Bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific chemical transformations and applications.

Properties

IUPAC Name

(5-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5-7(8)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCUEQZOPHSNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416230-10-7
Record name 1-(5-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.